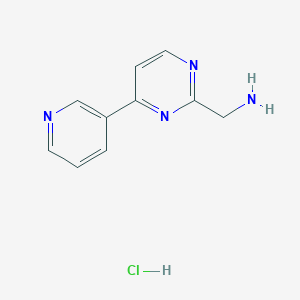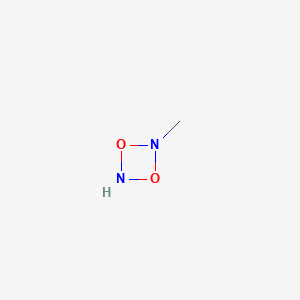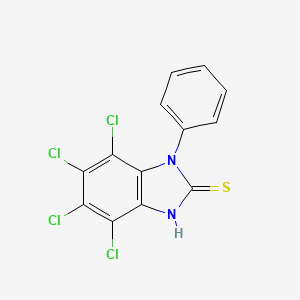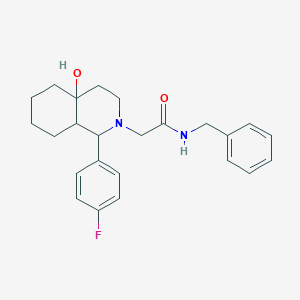
C24H29FN2O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H29FN2O2 para-fluoro tetrahydrofuran fentanyl . This compound is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . It is primarily used in research and forensic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of para-fluoro tetrahydrofuran fentanyl involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the fluorine atom. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of para-fluoro tetrahydrofuran fentanyl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Para-fluoro tetrahydrofuran fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Para-fluoro tetrahydrofuran fentanyl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential use as a pain management drug, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic routes and production methods for similar compounds.
Mécanisme D'action
Para-fluoro tetrahydrofuran fentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s high potency and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent opioid analgesic used in anesthesia and pain management.
Carfentanil: An extremely potent opioid used primarily for large-animal anesthesia.
Sufentanil: A potent opioid used in human anesthesia, with a potency between that of fentanyl and carfentanil.
Uniqueness
Para-fluoro tetrahydrofuran fentanyl is unique due to its structural modifications, which include the addition of a fluorine atom and a tetrahydrofuran ring. These modifications enhance its binding affinity to opioid receptors and increase its potency compared to other similar compounds .
Propriétés
Formule moléculaire |
C24H29FN2O2 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-benzyl-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C24H29FN2O2/c25-20-11-9-19(10-12-20)23-21-8-4-5-13-24(21,29)14-15-27(23)17-22(28)26-16-18-6-2-1-3-7-18/h1-3,6-7,9-12,21,23,29H,4-5,8,13-17H2,(H,26,28) |
Clé InChI |
MIALHLQCIHKELS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
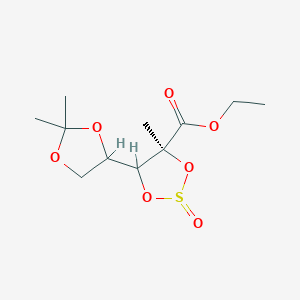
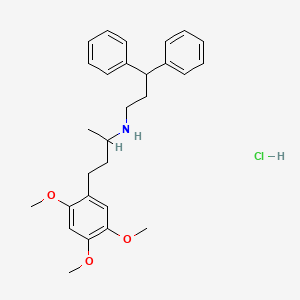
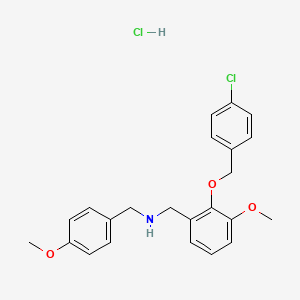
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
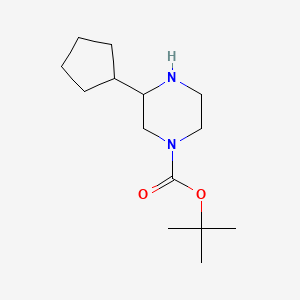
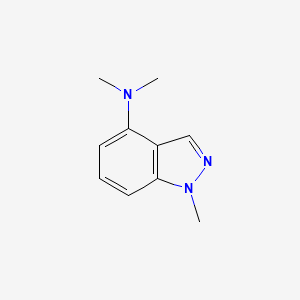
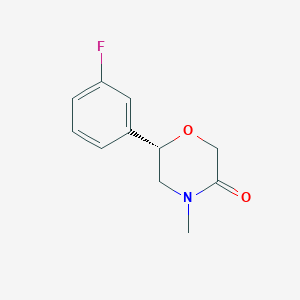
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
